An In-Depth Technical Guide to 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol
An In-Depth Technical Guide to 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol, a substituted pyrrolidine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its fundamental properties, synthesis, and potential applications, offering field-proven insights for professionals in drug discovery and development.
Core Molecular Attributes
1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol is a chiral molecule featuring a tertiary alcohol, a tertiary amine within the pyrrolidine ring, and a secondary amine in the side chain. These functional groups contribute to its chemical reactivity and potential for forming various salts and derivatives.
Molecular Formula and Weight
The foundational chemical attributes of 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol are summarized in the table below.
| Attribute | Value |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| CAS Number | 125033-63-8 |
Note: The dihydrochloride salt of this compound is registered under CAS number 125033-39-8.
Structural Representation
The two-dimensional structure of 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Caption: Retrosynthetic approach for the target molecule.
General Synthetic Protocol
A plausible synthetic route, based on established chemical principles, is outlined below. This protocol serves as a conceptual framework and would require optimization for specific laboratory or industrial applications.
Step 1: Synthesis of 1-Benzyl-3-pyrrolidinone
-
React a suitable 3-substituted pyrrolidine, such as 3-pyrrolidinol, with a benzylating agent like benzyl bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile).
-
Oxidize the resulting 1-benzyl-3-pyrrolidinol to the corresponding ketone, 1-benzyl-3-pyrrolidinone, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by a Swern oxidation.
Step 2: Formation of the Aminonitrile
-
Treat 1-benzyl-3-pyrrolidinone with a cyanide source, such as sodium cyanide, and methylamine hydrochloride in a suitable solvent system. This reaction proceeds via an iminium intermediate to form the corresponding α-aminonitrile.
Step 3: Hydrolysis of the Nitrile and Reduction
-
The aminonitrile can be hydrolyzed under acidic or basic conditions to the corresponding amino acid, which can then be reduced to the amino alcohol.
-
Alternatively, direct reduction of the aminonitrile with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., tetrahydrofuran) will yield the target compound, 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol.
Step 4: Purification
-
The final product is purified using standard laboratory techniques, such as column chromatography on silica gel, followed by characterization using methods like NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Physicochemical Properties and Handling
While extensive experimental data for this specific molecule is not widely published, its structural features suggest certain physicochemical properties.
| Property | Predicted Value/Characteristic |
| Physical State | Likely a viscous oil or a low-melting solid at room temperature. |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Its solubility in water is likely to be pH-dependent due to the presence of basic nitrogen atoms. |
| Stability | The compound is generally stable under standard laboratory conditions. However, as with many amines, it may be sensitive to air and light over extended periods. |
| Handling | Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood is recommended. |
Potential Applications in Research and Development
Substituted pyrrolidines are a well-established class of compounds in medicinal chemistry, often serving as scaffolds for the development of novel therapeutic agents. The structural motifs present in 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol suggest its potential utility in several areas of drug discovery.
-
Scaffold for CNS-active agents: The pyrrolidine ring is a common feature in drugs targeting the central nervous system. The functional groups on this molecule provide handles for further chemical modification to explore its potential as a ligand for various receptors and transporters.
-
Chiral building block: The stereocenter at the 3-position of the pyrrolidine ring makes this compound a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals.
-
Fragment-based drug discovery: This molecule could be used as a fragment in screening campaigns to identify new starting points for drug development programs.
Conclusion
1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol is a compound with significant potential as a building block and scaffold in medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. Further research into the biological activity of this molecule and its derivatives could lead to the discovery of novel therapeutic agents.
References
Due to the limited availability of specific literature for 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol, this section provides references to general synthetic methods and the importance of the pyrrolidine scaffold, which are relevant to the discussion.
-
General Synthesis of N-Substituted Pyrrolidines: For representative procedures for the N-benzylation of pyrrolidines, see: Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58. doi:10.15227/orgsyn.054.0058. [Link]
- Oxidation of Alcohols to Ketones: For a review of common oxidation methods, see: Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
- The Strecker Synthesis of α-Amino Nitriles: For a classic overview, see: Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. doi:10.1002/jlac.18500750103.
- Reduction of Nitriles to Amines: For information on the use of lithium aluminum hydride, see: Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
-
Pyrrolidine Derivatives in Medicinal Chemistry: For a review of the importance of the pyrrolidine scaffold, see: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. doi:10.1021/jm501100b. [Link]
